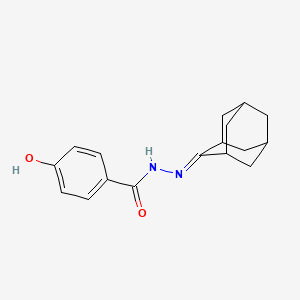
N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is a compound that features a unique adamantane structure, which is a diamondoid hydrocarbon. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane moiety is known for its rigidity and stability, which can impart desirable properties to the molecules it is part of.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide typically involves the condensation of adamantanone with 4-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: Adamantanone reacts with 4-hydroxybenzohydrazide in the presence of hydrochloric acid.
Reflux Conditions: The mixture is heated under reflux to facilitate the reaction.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
While specific industrial production methods for N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antibacterial agent due to its ability to disrupt bacterial cell walls.
Materials Science: The rigidity and stability of the adamantane moiety make it useful in the design of novel materials with enhanced mechanical properties.
Pharmaceutical Chemistry: It is being explored for its potential to act as a scaffold for drug development, particularly in antiviral and anticancer research.
Wirkmechanismus
The mechanism of action of N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or disrupt cellular processes, leading to its antibacterial or antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(Adamantan-2-ylidene)benzohydrazide: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Adamantanone: The parent compound, which lacks the hydrazide and hydroxyl functionalities.
4-Hydroxybenzohydrazide: Lacks the adamantane moiety, which significantly alters its properties.
Uniqueness
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is unique due to the presence of both the adamantane moiety and the hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H20N2O2 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
N-(2-adamantylideneamino)-4-hydroxybenzamide |
InChI |
InChI=1S/C17H20N2O2/c20-15-3-1-12(2-4-15)17(21)19-18-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,20H,5-9H2,(H,19,21) |
InChI-Schlüssel |
PBKCCZYGADGZMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide](/img/structure/B11702956.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11702965.png)
![1'-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11702968.png)
![methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B11702970.png)





![1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11703000.png)
![2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11703002.png)
![6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11703003.png)

![3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11703011.png)
